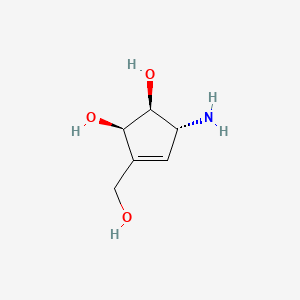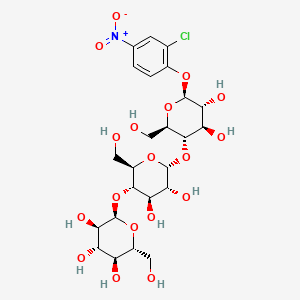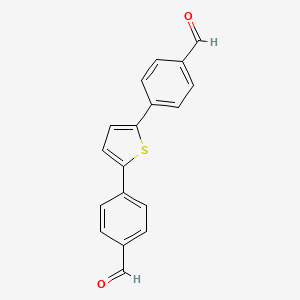![molecular formula C15H20N4O10 B575352 [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate CAS No. 180904-09-0](/img/structure/B575352.png)
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate is a synthetic compound that belongs to the class of azido sugars. These compounds are characterized by the presence of an azide group (-N3) attached to a sugar molecule. This particular compound is often used in organic synthesis and biochemical research due to its unique reactivity and structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate typically involves the acetylation of a galactopyranosyl derivative followed by the introduction of an azide group. One common method involves the use of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a starting material. This compound is reacted with sodium azide in the presence of a suitable solvent to yield the azido derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen and Catalysts: Used for the reduction of the azide group to an amine.
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Major Products Formed
Amines: Formed by the reduction of the azide group.
Triazoles: Formed by click chemistry reactions with alkynes.
科学研究应用
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and in click chemistry reactions.
Biology: Utilized in the study of glycosylation processes and the development of glycan-based probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs and bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to label biomolecules or create complex molecular architectures. The acetyl groups protect the sugar moiety during reactions and can be removed under mild conditions to reveal the free sugar .
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide: Similar structure but with a bromide group instead of an azide.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Contains an amino group instead of an azide.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Lacks the azide group and has a different sugar configuration.
Uniqueness
The uniqueness of [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate lies in its azide group, which provides distinct reactivity compared to similar compounds. This reactivity is particularly valuable in click chemistry and the synthesis of complex molecules. Additionally, the acetyl groups offer protection during reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O10/c1-6(20)25-5-10-11(26-7(2)21)12(27-8(3)22)13(28-9(4)23)15(29-10,14(16)24)18-19-17/h10-13H,5H2,1-4H3,(H2,16,24)/t10-,11+,12+,13-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQSHUZKGGRDHD-KDBYPZKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

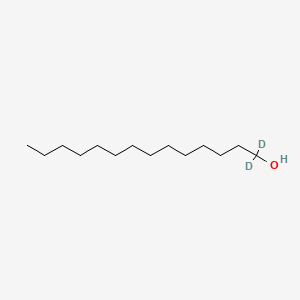
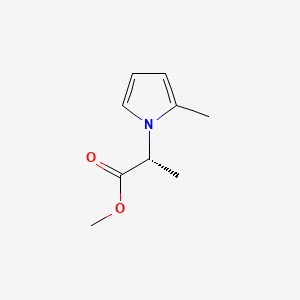
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)
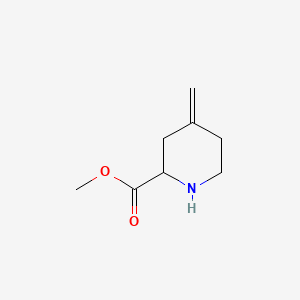
![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)
